4,4-Difluorocyclohexanol

Physical Organic Chemistry Process Chemistry Solid-Phase Synthesis

4,4-Difluorocyclohexanol is a gem-difluorinated cyclohexanol derivative (C₆H₁₀F₂O, MW 136.14) widely employed as a synthetic intermediate in medicinal chemistry and agrochemical discovery. The two fluorine atoms at the 4-position impart distinct solid-state behavior (mp 60–65 °C ), enhanced acidity (predicted pKa ~14.14 ), and a unique conformational equilibrium that differs markedly from non-fluorinated or mono-fluorinated analogs.

Molecular Formula C6H10F2O
Molecular Weight 136.14 g/mol
CAS No. 22419-35-8
Cat. No. B1296533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluorocyclohexanol
CAS22419-35-8
Molecular FormulaC6H10F2O
Molecular Weight136.14 g/mol
Structural Identifiers
SMILESC1CC(CCC1O)(F)F
InChIInChI=1S/C6H10F2O/c7-6(8)3-1-5(9)2-4-6/h5,9H,1-4H2
InChIKeyXTJZBCBHCPQASK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluorocyclohexanol (CAS 22419-35-8) for Fluorinated Building Block Procurement: Key Physical & Conformational Properties


4,4-Difluorocyclohexanol is a gem-difluorinated cyclohexanol derivative (C₆H₁₀F₂O, MW 136.14) widely employed as a synthetic intermediate in medicinal chemistry and agrochemical discovery . The two fluorine atoms at the 4-position impart distinct solid-state behavior (mp 60–65 °C ), enhanced acidity (predicted pKa ~14.14 ), and a unique conformational equilibrium that differs markedly from non-fluorinated or mono-fluorinated analogs. These physicochemical features make the compound a specific choice when downstream applications require a solid, moderately acidic, conformationally balanced cyclohexanol scaffold rather than a generic liquid alcohol.

Why Generic Cyclohexanol or Mono-Fluorinated Analogs Cannot Replace 4,4-Difluorocyclohexanol in Structure- or Property-Critical Workflows


Simple replacement with cyclohexanol (liquid, mp ~23 °C [1]), 4-fluorocyclohexanol, or the oxidized analog 4,4-difluorocyclohexanone introduces significant deviations in physical state, conformational preference, hydrogen-bond acidity, and lipophilicity. These changes alter crystallization behavior, reactivity in base-mediated transformations, and conformational selection in target binding. The quantitative evidence below demonstrates that the specific gem-difluoro pattern at C4 is not a minor perturbation but a decisive factor for procurement in crystallization-enabled purification, conformation-dependent synthesis, and pKa-sensitive coupling reactions.

Head-to-Head Quantitative Differentiation Evidence for 4,4-Difluorocyclohexanol vs. Closest Analogs


Solid-State at Room Temperature vs. Liquid Cyclohexanol: Enables Crystallization-Based Purification and Simplifies Handling

4,4-Difluorocyclohexanol is a crystalline solid at ambient temperature (mp 60–65 °C ), whereas cyclohexanol is a low-melting solid or liquid (mp 20–25 °C [1]) and 4,4-difluorocyclohexanone melts at 35–40 °C . The 40 °C elevation in melting point relative to cyclohexanol and the 25 °C elevation relative to the ketone analog allows straightforward recrystallization and ambient-temperature storage without cold-chain logistics. For procurement, this solid-state property reduces solvent occlusion and enables gravimetric dispensing with higher accuracy.

Physical Organic Chemistry Process Chemistry Solid-Phase Synthesis

Conformational Equilibrium: 1:1 Axial/Equatorial Ratio vs. Equatorial Preference in Cyclohexanol

¹⁹F and ¹H NMR studies by Stolow et al. (1968) demonstrated that 4,4-difluorocyclohexanol exists in solution as approximately equal populations of axial and equatorial conformers (ratio ~1:1) [1]. In contrast, cyclohexanol strongly favors the equatorial conformation (ΔG° ~0.5–0.9 kcal/mol, corresponding to ~70–85% equatorial at room temperature [2][3]). The near-zero conformational free energy difference in the difluoro compound arises from attractive Coulombic interactions between the C4 fluorine atoms and the C1 hydroxyl group, a phenomenon absent in mono-fluoro or non-fluorinated analogs.

Conformational Analysis NMR Spectroscopy Drug Design

Enhanced Acidity (pKa) Enables Milder Base-Mediated Transformations Relative to Cyclohexanol

The predicted pKa of 4,4-difluorocyclohexanol is 14.14 ± 0.40 , approximately 1.5–2.0 pKa units lower than that of cyclohexanol (pKa ~16.0 [1]). This increased acidity is attributed to the inductive electron-withdrawing effect of the two geminal fluorine atoms. The difference means that 4,4-difluorocyclohexanol can be deprotonated under significantly milder conditions (e.g., weaker bases, lower temperatures), enabling alkoxide formation in the presence of base-sensitive functional groups where cyclohexanol would require stronger bases that risk side reactions.

Physical Organic Chemistry Synthetic Methodology Deprotonation

Elevated Lipophilicity (LogP) Supports Membrane Permeability Compared to Cyclohexanol

The computed LogP (octanol/water) of 4,4-difluorocyclohexanol is 1.56 [1], considerably higher than cyclohexanol (LogP ~1.2 [2]) and 4-fluorocyclohexanol (LogP ~1.26 ). The ~0.3–0.4 LogP unit increase corresponds to roughly a twofold increase in partition coefficient, a meaningful shift for blood-brain barrier penetration or cellular uptake in medicinal chemistry campaigns. The enhanced lipophilicity stems from the two C–F bonds, which increase hydrophobic surface area without introducing steric bulk.

Medicinal Chemistry ADME Physicochemical Profiling

High-Yield Hydrolysis Route from 4-Chloro-1,1-difluorocyclohexane: Process Efficiency vs. Alternative Fluoroalcohol Syntheses

A patented synthetic route to 4,4-difluorocyclohexanol achieves 81% isolated yield in the key hydrolysis step from 4-chloro-1,1-difluorocyclohexane using Ca(OH)₂ in THF/water at 50 °C [1]. This hydrolytic displacement of a gem-difluorinated alkyl chloride contrasts with the more common but less efficient direct fluorination of cyclohexanol, which often yields complex mixtures. The patent also demonstrates that the preceding fluorination step (DAST or BAST) proceeds in 84–85% yield, enabling a two-step sequence from 4-chlorocyclohexanone with an overall yield approaching 69%.

Process Chemistry Fluorination Scale-Up

Structural Role in IL-17 Modulator Patents: Privileged Fluorinated Scaffold

A 2023 patent (US 2023/0271951 A1) explicitly claims a series of substituted 4,4-difluorocyclohexyl derivatives as potent modulators of human IL-17 activity for treatment of inflammatory and autoimmune disorders [1]. The 4,4-difluorocyclohexanol core is highlighted as the privileged scaffold, with the gem-difluoro motif contributing to metabolic stability superior to non-fluorinated or mono-fluorinated cyclohexyl analogs, as determined in microsomal and hepatocyte incubations [1]. While specific IC₅₀ values are not disclosed in the patent abstract, the structural specificity underscores that the 4,4-difluoro pattern is a deliberate design element, not an arbitrary substitution.

Medicinal Chemistry Immunology Autoimmune Disease

Highest-Value Procurement Scenarios for 4,4-Difluorocyclohexanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Functionalization Requiring a Crystalline, Conformationally-Balanced Alcohol Building Block

When a synthetic route demands a solid cyclohexanol derivative that can be purified by crystallization and presents both axial and equatorial OH orientations for target engagement, 4,4-difluorocyclohexanol is the preferred choice. Its mp of 60–65 °C eliminates cold storage requirements, and the ~1:1 conformational equilibrium [1] provides both conformers without the need for conformational locking via bulky substituents. This is directly relevant to IL-17 modulator programs [2] where the difluorocyclohexyl motif is a privileged scaffold.

Synthetic Methodology Development: pKa-Driven Chemoselective Alkoxide Formation

For chemists developing base-mediated O-alkylation or O-acylation protocols in the presence of base-sensitive esters, nitriles, or epimerizable centers, 4,4-difluorocyclohexanol offers a 1.9-unit pKa advantage over cyclohexanol . This allows deprotonation with milder bases (e.g., K₂CO₃ or Cs₂CO₃ instead of NaH or LDA), reducing side reactions and improving functional group compatibility in complex molecule synthesis.

Process Chemistry: Scalable Manufacture via High-Yield Chloroketone Route

Procurement for pilot-plant or commercial-scale synthesis benefits from the patented two-step sequence (fluorination + hydrolysis) delivering 4,4-difluorocyclohexanol in ~69% overall yield from 4-chlorocyclohexanone [3]. The reproducibility of this route and the use of inexpensive reagents (Ca(OH)₂, DAST/BAST) provide a cost-competitive supply chain compared to custom fluorinated building blocks requiring low-temperature, hazardous fluorinating agents.

ADME Optimization: LogP Tuning Without Steric Bulk Increase

When a lead compound requires a ~0.3–0.4 LogP increase to improve membrane permeability or blood-brain barrier penetration, replacing the cyclohexanol or 4-fluorocyclohexanol fragment with 4,4-difluorocyclohexanol achieves the desired lipophilicity shift [4] without introducing additional steric hindrance that could disrupt target binding. This is particularly valuable in CNS drug discovery where subtle physicochemical tuning is critical.

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